molecular formula C18H21NO2S B3954096 N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B3954096
M. Wt: 315.4 g/mol
InChI Key: HWAHLYVSJRIDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a chemical compound with a complex structure that includes a methoxypropyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

The synthesis of N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-methoxypropylamine with phenylacetyl chloride to form an intermediate, which is then reacted with phenylsulfanyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes and increasing its effectiveness.

Comparison with Similar Compounds

N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide can be compared with other similar compounds such as:

    N-(3-methoxypropyl)-2-phenylacetamide: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.

    N-(3-methoxypropyl)-2-(phenylsulfanyl)acetamide:

    N-(3-methoxypropyl)-2-phenyl-2-(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may alter its chemical behavior and biological activity.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-14-8-13-19-18(20)17(15-9-4-2-5-10-15)22-16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAHLYVSJRIDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-methoxypropyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.